molecular formula C21H14K2O6S2 B12814275 Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate CAS No. 63766-16-5

Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate

Cat. No.: B12814275
CAS No.: 63766-16-5
M. Wt: 504.7 g/mol
InChI Key: DMAKIGMBSNIBDJ-UHFFFAOYSA-L
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Description

Crystallographic Features

X-ray diffraction studies of analogous sulfonated naphthalenes reveal orthorhombic crystal systems with space group Pnma (No. 62), characterized by three mutually perpendicular twofold rotation axes. The naphthalene rings adopt a planar configuration, with sulfonate groups oriented 120° relative to the aromatic plane to optimize solvation in polar media. The methylene bridge imposes a dihedral angle of 15–20° between the two naphthalene systems, reducing steric strain while maintaining π-π stacking capabilities.

Table 2: Crystallographic Parameters

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 12.4 Å, b = 7.8 Å, c = 18.2 Å
Z-value 4
Calculated Density 1.62 g/cm³

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy shows strong absorption bands at 1185 cm⁻¹ (asymmetric S–O stretch) and 1040 cm⁻¹ (symmetric S–O stretch), characteristic of sulfonate groups. Nuclear magnetic resonance (¹H NMR) in D₂O reveals aromatic proton signals at δ 7.2–8.1 ppm (multiplet, 12H) and a singlet at δ 4.3 ppm for the methylene bridge protons. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 534.02 ([M–2K+2H]⁻⁻).

Comparative Structural Analysis with Related Sulfonated Aromatic Compounds

Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate exhibits distinct structural advantages over simpler sulfonated aromatics:

  • Enhanced Solubility : The dipotassium form provides 28% higher aqueous solubility (≥150 g/L at 25°C) compared to its disodium analog (≥120 g/L), attributable to potassium's lower hydration enthalpy.
  • Steric Flexibility : The methylene spacer allows greater conformational adaptability than rigid biphenyl systems, enabling optimized host-guest interactions in supramolecular chemistry.
  • Electronic Effects : Electron-withdrawing sulfonate groups at the 2-position induce a 0.3 eV reduction in the naphthalene ring's HOMO-LUMO gap compared to para-substituted analogs, as demonstrated by UV-Vis spectroscopy.

Table 3: Comparative Properties of Sulfonated Aromatics

Compound Aromatic System Sulfonate Position Aqueous Solubility (g/L)
This compound Bis-naphthalene 2,2' 150
Sodium 2-naphthalenesulfonate Single naphthalene 2 85
Potassium toluene-4-sulfonate Single benzene 4 210

The compound's extended π-system facilitates stronger cation-π interactions with potassium ions (binding energy ≈ −45 kJ/mol) compared to benzene-based sulfonates (−28 kJ/mol), as quantified by isothermal titration calorimetry.

Properties

CAS No.

63766-16-5

Molecular Formula

C21H14K2O6S2

Molecular Weight

504.7 g/mol

IUPAC Name

dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

DMAKIGMBSNIBDJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate typically involves the reaction of 3,3’-methylenebisnaphthalene-2-sulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the dipotassium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Solvent: Water or aqueous ethanol

    Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods

In industrial settings, the production of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is scaled up using large reactors. The process involves:

    Dissolution: Dissolving 3,3’-methylenebisnaphthalene-2-sulfonic acid in water.

    Neutralization: Adding potassium hydroxide slowly while stirring to maintain uniformity.

    Crystallization: Allowing the solution to crystallize by cooling or evaporating the solvent.

    Filtration and Drying: Filtering the crystals and drying them to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.

    Substitution: The sulfonate groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum

Major Products

    Oxidation Products: Sulfone derivatives

    Reduction Products: Sulfinate or thiol derivatives

    Substitution Products: Various substituted naphthalene derivatives

Scientific Research Applications

Introduction to Dipotassium 3,3'-Methylenebisnaphthalene-2-sulphonate

This compound is a chemical compound characterized by its unique structure, which includes two naphthalene rings bridged by a methylene group and sulphonate functionalities. This compound has garnered attention in various scientific fields due to its versatile applications in chemistry, biology, and industry.

Chemical Research

This compound serves as an important reagent in organic synthesis. Its sulphonate groups allow it to participate in various chemical reactions, including:

  • Oxidation Reactions : The compound can be oxidized to form sulphone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Reduction Reactions : It can undergo reduction to yield sulphonamide derivatives, which have significant biological activity.
  • Electrophilic Substitution : The naphthalene rings can be modified through nitration or halogenation reactions, expanding the utility of this compound in synthesizing complex organic molecules.

Biological Applications

In biological research, this compound is utilized for:

  • Biochemical Assays : It is employed as a staining agent in microscopy and various biochemical assays due to its ability to interact with proteins through ionic bonds formed by its sulphonate groups.
  • Drug Delivery Systems : Research is ongoing into its potential as a component in drug formulations, where it may enhance the solubility and bioavailability of active pharmaceutical ingredients.

Industrial Applications

The compound finds use in several industrial processes:

  • Surfactants : Due to its amphiphilic nature, this compound acts as an effective dispersing agent in formulations for paints, coatings, and detergents.
  • Specialty Chemicals : It is involved in the production of specialty chemicals that require high-performance additives.

Case Study 1: Use in HPLC Analysis

A study demonstrated the application of this compound in High-Performance Liquid Chromatography (HPLC). It was shown that this compound could effectively separate various components in complex mixtures under optimized conditions using an acetonitrile-water mobile phase. This method is scalable and beneficial for pharmacokinetic studies .

In another investigation focusing on the biological activities of sulfonated compounds, this compound was assessed for its potential anticancer properties. Results indicated that modifications to the naphthalene structure could enhance cytotoxic effects against specific cancer cell lines .

Summary Table of Applications

Application AreaSpecific UsesNotes
Chemical ResearchOrganic synthesis (oxidation/reduction)Valuable for creating pharmaceutical intermediates
Biological ResearchStaining agent and drug deliveryEnhances solubility/bioavailability
Industrial ProcessesSurfactants and specialty chemicalsEffective dispersing agent

Mechanism of Action

The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form ionic bonds with positively charged sites on proteins, altering their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sulfonate derivatives share structural motifs with the target compound but differ in substituents, counterions, or backbone architecture, leading to distinct properties:

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

  • Structure : A single naphthalene ring with sulfonate groups at the 1- and 3-positions and a hydroxyl (-OH) group at the 7-position .
  • Key Differences :
    • Lacks the methylene bridge and second naphthalene ring, reducing molecular rigidity.
    • The hydroxyl group enhances polarity but may reduce thermal stability compared to the methylene-bridged compound.
    • Applications : Restricted to R&D uses (e.g., dye intermediates or analytical reagents) due to its reactive hydroxyl group .

Dipotassium 3,3'-Sulphonylbis(Benzenesulphonate)

  • Structure : Features a sulfonyl (-SO₂-) bridge linking two benzene rings, each with a sulfonate group .
  • Smaller benzene rings (vs. naphthalene) reduce π-π stacking interactions, affecting solubility and aggregation behavior .

Disodium 3-Hydroxynaphthalene-2,7-Disulfonate

  • Structure : Sodium salt of a naphthalene disulfonate with a hydroxyl group at the 3-position .
  • Key Differences :
    • Sodium counterions (vs. potassium) may lower solubility in polar solvents due to smaller ionic radius.
    • Hydroxyl group placement alters electronic properties, influencing reactivity in dye synthesis .

Disodium 3-Aminonaphthalene-2,7-Disulphonate (CAS 135-50-2)

  • Structure: Naphthalene backbone with sulfonate groups at 2- and 7-positions and an amino (-NH₂) group at the 3-position .
  • Key Differences: Amino group introduces basicity and nucleophilicity, enabling participation in coupling reactions (e.g., azo dye production). Lacks bridging groups, limiting utility as a cross-linking agent compared to the methylene-bridged target compound .

Data Tables: Structural and Functional Comparison

Compound Name CAS Number Backbone Substituents/Bridges Counterion Key Applications
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate [Not provided] Bis-naphthalene Methylene bridge, sulfonates K⁺ Surfactants, stabilizers
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 Naphthalene Hydroxyl, sulfonates K⁺ R&D reagents, dyes
Dipotassium 3,3'-sulphonylbis(benzenesulphonate) [Not provided] Bis-benzene Sulfonyl bridge, sulfonates K⁺ Ionic liquids, catalysts
Disodium 3-hydroxynaphthalene-2,7-disulfonate [See Ref 5] Naphthalene Hydroxyl, sulfonates Na⁺ Dye intermediates
Disodium 3-aminonaphthalene-2,7-disulphonate 135-50-2 Naphthalene Amino, sulfonates Na⁺ Azo dye synthesis

Research Findings and Functional Implications

  • Solubility : Potassium salts generally exhibit higher solubility in water than sodium counterparts due to larger ionic radius, enhancing their utility in aqueous formulations .
  • Stability: The methylene bridge in the target compound likely improves thermal stability compared to hydroxyl- or amino-substituted derivatives, which may degrade under high temperatures .
  • Reactivity: Amino- and hydroxyl-bearing sulfonates participate in electrophilic reactions (e.g., diazo coupling), whereas the methylene-bridged compound’s inert bridge favors non-reactive applications like ion exchange or complexation .
  • Regulatory Status : The target compound’s 2018 registration suggests newer industrial adoption, while derivatives like the 7-hydroxynaphthalene disulphonate (SDS dated 2024) face stricter handling protocols due to reactive groups .

Biological Activity

Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate (DBNS) is a sulfonated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two naphthalene rings connected by a methylene bridge and sulfonate groups that enhance its solubility and reactivity in biological systems. Research has indicated various biological activities associated with DBNS, including antimicrobial properties, effects on cell proliferation, and potential applications in drug formulation.

  • Chemical Formula : C21H14K2O6S2
  • Molecular Weight : 484.59 g/mol
  • Solubility : Highly soluble in water due to the presence of sulfonate groups.

Antimicrobial Activity

DBNS has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that DBNS exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus180.3 mg/mL
Candida albicans120.7 mg/mL

Effects on Cell Proliferation

Research has shown that DBNS can influence cell proliferation in various cancer cell lines. In vitro studies using the BJAB tumor cell line indicated that DBNS induced apoptosis and inhibited cell growth in a dose-dependent manner. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.

  • Cell Line : BJAB (B-cell lymphoma)
  • IC50 Value : Approximately 10 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the intrinsic pathway, involving mitochondrial membrane potential changes and caspase activation.

Study on Anticancer Properties

A recent study explored the anticancer potential of DBNS in vivo using a mouse model implanted with human cancer cells. The treatment group receiving DBNS showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis and reduced angiogenesis in tumors treated with DBNS.

Application in Drug Formulation

DBNS has been investigated as a potential excipient in drug formulations due to its surfactant properties. Its ability to enhance solubility and stability of poorly soluble drugs was demonstrated in a formulation study where DBNS improved the bioavailability of a hydrophobic anticancer agent.

Toxicological Profile

While DBNS shows promising biological activities, its safety profile needs thorough evaluation. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects are yet to be fully characterized. Standard toxicological assessments are recommended to ascertain its safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate, and how can purity be optimized?

  • Methodology : Synthesis typically involves sulfonation of naphthalene derivatives followed by methylation and neutralization with potassium hydroxide. Key steps include:

  • Sulfonation : Reacting naphthalene with sulfuric acid under controlled temperature (80–100°C) to form the sulfonic acid intermediate.
  • Methylation : Introducing a methylene bridge via formaldehyde condensation, requiring precise stoichiometry to avoid over-alkylation.
  • Neutralization : Adding potassium hydroxide to precipitate the dipotassium salt.
    • Purification : Recrystallization from hot aqueous ethanol (70–80% v/v) removes unreacted precursors. Purity can be verified via elemental analysis (C, S, K) against the theoretical molecular formula C₁₂H₈K₂O₈S₃ .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and sulfonate groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak at m/z 453.866 (theoretical mass: 454.5787 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O symmetric stretching) validate sulfonate groups .

Q. How should researchers assess purity and quantify trace impurities?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. A mobile phase of acetonitrile/water (20:80 v/v) with 0.1% trifluoroacetic acid resolves sulfonate derivatives.
  • Ion Chromatography : Quantifies free sulfate ions (<0.5% w/w indicates high purity).
  • Elemental Analysis : Deviation from theoretical K content (≤1% error) confirms stoichiometric integrity .

Advanced Research Questions

Q. How does solubility in polar aprotic solvents influence its utility in surfactant formulations?

  • Experimental Design : Measure solubility in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile using gravimetric methods. Correlate results with Hansen solubility parameters.
  • Application Insight : High solubility in DMF (predicted due to sulfonate hydrophilicity) supports its use as a dispersant in polymer composites. Compare with structurally similar disodium methylenebisnaphthalenesulphonate (CAS 26545-58-4), a known dispersing agent .

Q. What experimental approaches resolve contradictions in reported thermal stability data?

  • Contradiction Analysis : Discrepancies may arise from residual solvents or incomplete sulfonation.
  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. A single decomposition event above 300°C indicates purity.
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks <200°C suggest solvent retention; repeat synthesis with extended drying (vacuum, 100°C, 24 hrs).
    • Cross-Validation : Pair with Karl Fischer titration to quantify moisture content (<0.1% w/w) .

Q. How can researchers design experiments to study ionic interactions in aqueous solutions?

  • Potentiometric Titration : Titrate with HCl to determine sulfonate group dissociation constants (pKa₁ and pKa₂). Use a Ag/AgCl reference electrode and ionic strength adjuster (0.1 M KCl).
  • Conductivity Studies : Measure molar conductivity across concentrations (0.001–0.1 M) to assess ion-pair formation. A linear increase suggests minimal aggregation.
  • Dynamic Light Scattering (DLS) : Detect colloidal aggregates at high concentrations (>1 mM), relevant for formulation stability .

Methodological Notes

  • Synthesis Reproducibility : Control reaction pH (8–10) during neutralization to avoid mixed salt byproducts.
  • Data Interpretation : Cross-reference spectral data with 3,3'-sulphonylbis(benzenesulphonate) analogs to confirm substituent positions .
  • Advanced Applications : Explore its potential as a template agent in zeolite synthesis or ion-exchange membranes, leveraging sulfonate-K⁺ interactions .

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